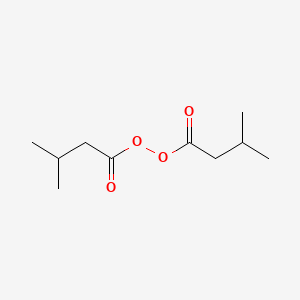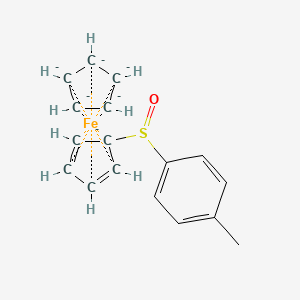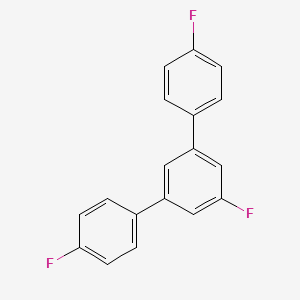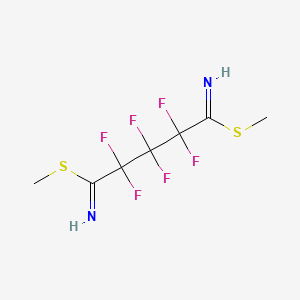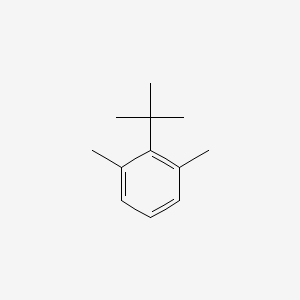
2-Tert-butyl-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1,3-dimethylbenzene, also known as 5-tert-butyl-m-xylene, is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two methyl groups. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1,3-dimethylbenzene can be achieved through various methods. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently attacks the aromatic ring of m-xylene .
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce a nitro group onto the aromatic ring.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst can be used for halogenation.
Oxidation: Potassium permanganate or chromic acid can be used for the oxidation of methyl groups.
Major Products Formed:
Nitration: 2-tert-butyl-1,3-dimethyl-4-nitrobenzene.
Halogenation: 2-tert-butyl-1,3-dimethyl-4-chlorobenzene or 2-tert-butyl-1,3-dimethyl-4-bromobenzene.
Oxidation: 2-tert-butyl-1,3-dimethylbenzoic acid.
Applications De Recherche Scientifique
2-Tert-butyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for potential pharmaceutical properties.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-1,3-dimethylbenzene in chemical reactions primarily involves its role as an electron-rich aromatic compound. The tert-butyl and methyl groups donate electron density to the benzene ring, making it more susceptible to attack by electrophiles. This increased reactivity facilitates various electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar structure but with different positions of the tert-butyl and methyl groups.
1,3,5-Trimethylbenzene (Mesitylene): This compound has three methyl groups attached to the benzene ring, providing a comparison in terms of steric and electronic effects.
tert-Butylbenzene: This compound has a single tert-butyl group attached to the benzene ring, offering a simpler structure for comparison.
Uniqueness: 2-Tert-butyl-1,3-dimethylbenzene is unique due to the combined presence of both tert-butyl and methyl groups, which significantly influence its chemical reactivity and physical properties. The steric hindrance and electron-donating effects of these groups make it distinct from other similar compounds .
Propriétés
Numéro CAS |
1985-64-4 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
2-tert-butyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |
Clé InChI |
KSHRLMQTTISAEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


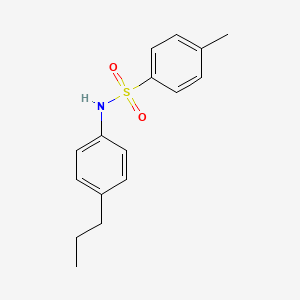
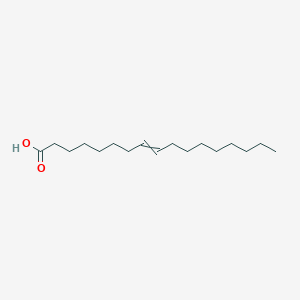
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
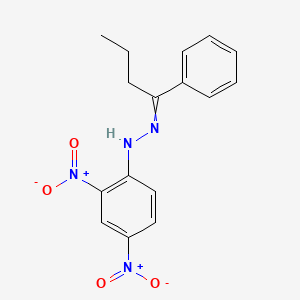

![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
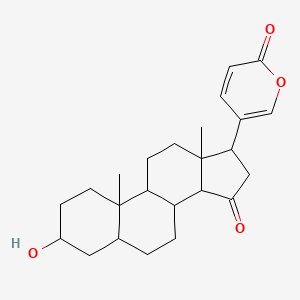
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
